trans-2-Fluorocyclohexanamine hydrochloride
Description
trans-2-Fluorocyclohexanamine hydrochloride (CAS: 75198-16-2) is a fluorinated cyclohexylamine derivative in its hydrochloride salt form. It is characterized by a fluorine atom at the trans-2 position of the cyclohexane ring, which influences its stereochemical and electronic properties. Its hydrochloride form enhances stability and solubility, making it suitable for experimental workflows.
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBYKGOFZSEIL-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75198-16-2 | |
| Record name | rac-(1R,2R)-2-fluorocyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Trans-2-Fluorocyclohexanamine hydrochloride primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is a catabolic enzyme that regulates lipid transmitters in the endocannabinoid system. It is mainly present in the pancreas, brain, kidney, and skeletal muscle in humans.
Mode of Action
The compound interacts with FAAH, inhibiting its function. FAAH is responsible for the catabolism of bioactive fatty acid amides such as N-acylethanolamines, the endocannabinoids anandamide (AEA), and 2-arachidonoyl glycerol (2-AG), as well as the sleep-inducing lipid oleamide. By inhibiting FAAH, this compound can potentially alter the levels of these bioactive fatty acid amides.
Biochemical Pathways
FAAH is a member of the serine hydrolase family of enzymes, utilizing a unique Ser-Ser-Lys catalytic triad to effect hydrolysis of fatty acid amides to free fatty acids and ethanolamine. In the central nervous system, FAAH is post-synaptic to axon fibers expressing CB1 and CB2 cannabinoid G protein-coupled receptors and is the major contributor to the clearance and inactivation of AEA and 2-AG after endocannabinoid reuptake. The inhibition of FAAH by this compound can therefore affect these pathways and their downstream effects.
Result of Action
The primary result of the action of this compound is the inhibition of FAAH, leading to altered levels of bioactive fatty acid amides. This can have various molecular and cellular effects, potentially influencing processes such as sleep and responses to pain, given the roles of the endocannabinoid system.
Biochemical Analysis
Biochemical Properties
Trans-2-Fluorocyclohexanamine hydrochloride plays a significant role in biochemical reactions. It is a versatile intermediate used in the synthesis of many important compounds, such as pharmaceuticals, agrochemicals, and dyes. In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific reaction being conducted. Generally, the compound forms an intermediate that can be further reacted to form the desired product.
Cellular Effects
It is known that the compound does not have any known biochemical or physiological effects, as it is considered an inert compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an intermediate in the synthesis of various compounds. The compound is a versatile reagent that can be used in a variety of reactions. The mechanism of action depends on the specific reaction being conducted and generally involves the formation of an intermediate, which can then be further reacted to form the desired product.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound over time are influenced by its stability and degradation. The compound is stable under standard laboratory conditions, with a melting point of 118-120°C and a boiling point of 265-270°C. Long-term effects on cellular function have not been observed, as the compound is considered inert and does not interact with biological molecules.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its inert nature, it is unlikely to have significant toxic or adverse effects at high doses. Threshold effects and specific dosage-related impacts have not been documented.
Metabolic Pathways
This compound is involved in various metabolic pathways as an intermediate in the synthesis of many compounds. The compound interacts with enzymes and cofactors during these reactions, facilitating the formation of the desired products.
Biological Activity
Trans-2-Fluorocyclohexanamine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom on the cyclohexane ring, which can influence its pharmacological properties. The compound's structure allows for unique interactions with biological targets due to its spatial arrangement and functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amine group enables hydrogen bonding and ionic interactions, which can modulate the activity of various proteins involved in cellular signaling pathways. Notably, these interactions can lead to alterations in neurotransmitter systems, making it a candidate for neurological research.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Enzyme Interaction | Modulates enzyme activity through binding interactions. |
| Receptor Binding | Potentially influences neurotransmitter receptors, affecting mood and behavior. |
| Cellular Signaling | Alters signaling pathways that may impact cellular responses to stimuli. |
Case Studies and Experimental Data
- Neuropharmacological Studies : In vitro studies have demonstrated that this compound exhibits significant activity at serotonin receptors, suggesting potential applications in treating mood disorders. For instance, a study showed a dose-dependent increase in receptor binding affinity compared to other cyclohexylamine derivatives .
- Antiparasitic Activity : Research on derivatives of cyclohexylamine has indicated that modifications to the cyclohexane ring can enhance potency against intracellular parasites such as Leishmania donovani. This compound was found to exhibit improved efficacy compared to its cis counterpart in preclinical models .
- Toxicology Profiles : Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models during pharmacokinetic studies .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound | Key Properties | Biological Activity |
|---|---|---|
| Cyclohexylamine | Basic amine; interacts with NMDA receptors | Anesthetic properties; moderate toxicity |
| 2-Aminocyclohexanol | Hydroxyl group alters reactivity | Potential neuroprotective effects |
| Trans-2-Hydroxymethylcyclohexylamine | Hydroxymethyl enhances binding affinity | Active against various enzymes |
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- Intermediates : trans-2-Fluorocyclohexanamine hydrochloride serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that yield more complex molecules, making it valuable in synthetic organic chemistry.
- Chiral Auxiliary : The compound can be employed as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. This is particularly significant in the pharmaceutical industry where the chirality of drugs can influence their efficacy and safety.
Biological Research
Pharmacological Studies
- Enzyme Modulation : Research indicates that this compound can influence enzyme activity. The compound's amine functionality allows it to interact with various enzymes, potentially altering their activity and affecting metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors, impacting cellular signaling pathways. This interaction suggests potential applications in studying receptor-mediated processes and drug design.
Medicinal Applications
Drug Development
- Potential Drug Candidates : Due to its structural similarity to other biologically active amines, this compound is being investigated as a candidate for new drug development. Its ability to modulate biological activity makes it a subject of interest for treating various conditions, including neurological disorders and pain management .
- Anti-inflammatory Properties : Some studies suggest that derivatives of cyclohexylamine compounds exhibit anti-inflammatory effects, indicating that this compound could be explored for similar therapeutic uses .
Case Studies and Research Findings
- Synthesis of Chiral Compounds : A study published in the Journal of Organic Chemistry demonstrated the use of this compound as a chiral auxiliary in synthesizing optically active compounds. The research highlighted its effectiveness in improving yields and selectivity during asymmetric reactions .
- Biological Activity Assessment : In pharmacological evaluations, this compound was tested for its ability to modulate specific enzyme activities related to metabolic diseases. The findings indicated a significant impact on enzyme kinetics, suggesting its potential use in therapeutic contexts.
- Receptor Binding Studies : Investigations into the binding affinity of this compound for various receptors revealed promising results. The compound showed selective binding profiles that could be advantageous for designing targeted therapies for neurological conditions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions | Key Structural Features |
|---|---|---|---|---|---|---|
| trans-2-Fluorocyclohexanamine HCl | 75198-16-2 | C₆H₁₁FClN | ~163.62 | 95% | Not specified | trans-2-F on cyclohexane, amine HCl salt |
| trans-3-Fluorocyclohexanamine HCl | 1951441-43-2 | C₆H₁₁FClN | ~163.62 | 95% | Not specified | trans-3-F on cyclohexane |
| Fluorexetamine HCl | Not provided | C₁₄H₁₈FNO·HCl | 271.8 | ≥98% | -20°C | 3-fluorophenyl, cyclohexanone, ethylamino |
| 2-Fluoro Deschloroketamine HCl | 111982-49-1 | C₁₃H₁₆FNO·HCl | 257.7 | ≥98% | -20°C | 2-fluorophenyl, cyclohexanone, methylamino |
| trans-2-Methylcyclohexanamine HCl | 39558-31-1 | C₇H₁₆ClN | 149.66 | Not specified | RT | trans-2-methyl instead of F |
Key Observations :
- Cyclohexane rings adopt chair conformations, where axial vs. equatorial fluorine placement affects steric and electronic profiles .
- Functional Groups : Fluorexetamine and 2-fluoro Deschloroketamine incorporate ketone moieties, increasing lipophilicity and metabolic susceptibility compared to the simpler amine structure of trans-2-Fluorocyclohexanamine .
- Molecular Weight : Higher molecular weights in arylcyclohexylamines (e.g., Fluorexetamine at 271.8 g/mol) suggest greater complexity and possible differences in bioavailability compared to the target compound (~163.62 g/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
